1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride
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Overview
Description
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is commonly used in various industrial and medical applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride typically involves the reaction of 1,3-diaminopropane with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors allows for better control of reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride primarily undergoes substitution reactions due to the presence of reactive chloro groups. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Electrophilic Substitution: Electrophiles such as halogens and sulfonyl chlorides can react with the compound under acidic conditions.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can have different antimicrobial properties and applications.
Scientific Research Applications
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of microbial resistance and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices and as a preservative in pharmaceutical formulations.
Industry: Utilized in water treatment processes, as a biocide in cooling towers, and in the formulation of cleaning agents.
Mechanism of Action
The antimicrobial activity of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is unique in its dual functionality, combining both hydrophilic and hydrophobic properties. This allows it to be effective in a variety of environments and applications. Additionally, its specific molecular structure provides a broader spectrum of antimicrobial activity compared to some other quaternary ammonium compounds.
Properties
CAS No. |
34348-46-4 |
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Molecular Formula |
C13H30Cl4N2O3 |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-[3-[(3-chloro-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C13H30Cl2N2O3.2ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;/h11-13,18-20H,5-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
GCBHIWKOWOZKPT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CC(C[N+](C)(C)CC(CCl)O)O)CC(CCl)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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